molecular formula C9H14O4 B14558933 [2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde CAS No. 62032-54-6

[2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde

Cat. No.: B14558933
CAS No.: 62032-54-6
M. Wt: 186.20 g/mol
InChI Key: HNGMEKAPAMEJNP-UHFFFAOYSA-N
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Description

[2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde is an organic compound with a unique structure that includes both a dioxolane ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde typically involves the aldol condensation reaction. This reaction is a carbon-carbon bond-forming reaction where an enolate ion reacts with a carbonyl compound in the presence of an acid or base catalyst to form a β-hydroxy aldehyde or ketone, followed by dehydration to give a conjugated enone . The reaction conditions often include the use of sodium hydroxide (NaOH) or potassium hydroxide (KOH) as catalysts .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of aldol condensation can be applied on an industrial scale. This involves the use of large reactors, controlled temperatures, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Substituted aldehydes or ketones, depending on the nucleophile used.

Scientific Research Applications

[2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde involves its reactivity as an aldehyde and its ability to form enolate ions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    Acetaldehyde: A simple aldehyde with similar reactivity but lacks the dioxolane ring.

    3-Oxobutanal: Similar structure but without the dioxolane ring.

    1,3-Dioxolane-2-carboxaldehyde: Contains the dioxolane ring but differs in the position of the aldehyde group.

Uniqueness

[2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde is unique due to the presence of both the dioxolane ring and the aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to simpler aldehydes or dioxolane derivatives.

Properties

CAS No.

62032-54-6

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-[2-(3-oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde

InChI

InChI=1S/C9H14O4/c1-8(11)2-3-9(4-5-10)12-6-7-13-9/h5H,2-4,6-7H2,1H3

InChI Key

HNGMEKAPAMEJNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1(OCCO1)CC=O

Origin of Product

United States

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